molecular formula C11H12N4O3S B2646980 4-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)-3,5-dimethylisoxazole CAS No. 1797639-54-3

4-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)-3,5-dimethylisoxazole

Cat. No. B2646980
CAS RN: 1797639-54-3
M. Wt: 280.3
InChI Key: QVNFGVPDYPMQPZ-UHFFFAOYSA-N
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Description

The compound “4-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)-3,5-dimethylisoxazole” is a derivative of pyrrolo[3,4-d]pyrimidine . Pyrrolo[3,4-d]pyrimidines are a class of organic compounds that have shown pronounced cytotoxic activity .


Synthesis Analysis

The synthesis of pyrrolo[3,4-d]pyrimidines can be achieved through various methods. One such method involves a three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile or its ester and amide derivatives . Another method involves palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine and trimethyl (tributylstannylethynyl)silane to form the corresponding 4-trimethylsilylethynylpyrimidine and subsequent construction of an annellated pyrrolo ring .


Molecular Structure Analysis

The molecular structure of pyrrolo[3,4-d]pyrimidines is characterized by a pyrrole ring fused to a pyrimidine ring . The specific structure of “4-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)-3,5-dimethylisoxazole” would include additional functional groups attached to this core structure.


Chemical Reactions Analysis

Pyrrolo[3,4-d]pyrimidines can undergo various chemical reactions. For instance, they can participate in electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolo[3,4-d]pyrimidines can vary depending on their specific structure. For instance, they generally have a low boiling point and are poorly soluble in water but exhibit better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) .

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for “4-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)-3,5-dimethylisoxazole” is not available, it’s worth noting that pyrrolo[3,4-d]pyrimidines have been studied for their inhibitory effects on certain enzymes. For example, 7H-pyrrolo[2,3-d]pyrimidine derivatives have been investigated as competitive inhibitors of PAK4, a kinase associated with various cancers .

Future Directions

The future directions for research on “4-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)-3,5-dimethylisoxazole” and related compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. Given their cytotoxic activity, these compounds may have potential applications in the development of new anticancer drugs .

properties

IUPAC Name

4-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-ylsulfonyl)-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3S/c1-7-11(8(2)18-14-7)19(16,17)15-4-9-3-12-6-13-10(9)5-15/h3,6H,4-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNFGVPDYPMQPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CC3=CN=CN=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)-3,5-dimethylisoxazole

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